2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H8F3N3O2S and a molecular weight of 303.26 g/mol . This compound is known for its unique structural features, which include a trifluoroethyl group, a phenyl ring, and a thiadiazole ring. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate include:
2,2,2-Trifluoroethyl N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)carbamate: This compound has a pyridine ring instead of a phenyl ring, which can alter its chemical and biological properties.
2,2,2-Trifluoroethyl N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)carbamate: The presence of a methoxy group on the phenyl ring can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSGEOLYLKYLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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